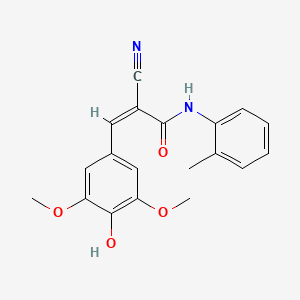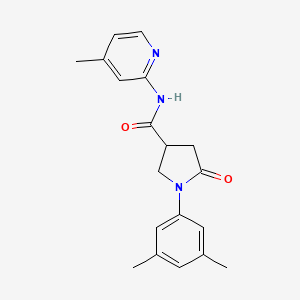
(2Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Overview
Description
(2Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxy group, and methoxy groups attached to a phenyl ring, as well as an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the starting materials: The synthesis begins with the preparation of 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-methylphenylamine.
Condensation reaction: The aldehyde and amine undergo a condensation reaction in the presence of a suitable catalyst to form the corresponding Schiff base.
Addition of the cyano group: The Schiff base is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Cyclization and final modifications: The intermediate product undergoes cyclization and further modifications to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Potential antimicrobial properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and hydroxy group may play key roles in binding to active sites, while the methoxy groups can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(4-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
(2Z)-2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Lacks the hydroxy group, which may influence its binding properties and mechanism of action.
Uniqueness
The presence of both hydroxy and methoxy groups in (2Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide makes it unique in terms of its chemical reactivity and potential applications. These functional groups can participate in various chemical reactions, making the compound versatile for different scientific and industrial uses.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-6-4-5-7-15(12)21-19(23)14(11-20)8-13-9-16(24-2)18(22)17(10-13)25-3/h4-10,22H,1-3H3,(H,21,23)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWBKWCZOQYABF-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4865847.png)
![3-amino-6-methyl-N-[(5-methylfuran-2-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4865854.png)
![1-methyl-5-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4865866.png)
![2-(4-tert-butylphenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4865867.png)
![{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER](/img/structure/B4865871.png)
![ETHYL 4-({2-[(4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4865884.png)
![[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4865890.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B4865896.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B4865911.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-benzyl-4-piperidinecarboxylate](/img/structure/B4865917.png)
![ETHYL 2-{2-[(2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B4865927.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4865939.png)
![N'-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]oxamide](/img/structure/B4865945.png)
